2-(2-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-11-15(8-9-17(13)22-10-4-7-19(22)24)21-18(23)12-14-5-2-3-6-16(14)20/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXAFPRYPFXKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2Cl)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.
Formation of the oxopyrrolidine intermediate: This step involves the synthesis of the oxopyrrolidine ring, which can be achieved through various methods such as cyclization reactions.
Coupling of intermediates: The final step involves coupling the chlorophenyl and oxopyrrolidine intermediates with the methyl-substituted phenyl ring to form the target compound.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
2-(2-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Research indicates that this compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Cytotoxicity : Investigations into the cytotoxic effects have shown promising results against various cancer cell lines, indicating selective cytotoxicity towards human cancer cells while sparing normal cells.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase.
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Exhibits cytotoxic effects against cancer cell lines. | |
| In Vivo | Reduces pro-inflammatory markers in neurotoxic models. | |
| Mechanism | Inhibits acetylcholinesterase activity. |
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial activity of various derivatives of this compound. Results indicated significant effectiveness against E. coli, with a minimum inhibitory concentration (MIC) reported at approximately 256 µg/mL. This suggests potential for development into antimicrobial agents.
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective properties of the compound in models of Parkinson's disease. Treatment with this compound led to decreased levels of pro-inflammatory markers and improved behavioral outcomes in MPTP-induced neurotoxicity models. This indicates its potential utility in protecting dopaminergic neurons from degeneration associated with neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
2-(2-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can be compared with other similar compounds, such as:
2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide: This compound lacks the oxopyrrolidine moiety, making it less complex and potentially less versatile in its applications.
2-(2-chlorophenyl)-N-(3-methylphenyl)acetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Biological Activity
The compound 2-(2-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic chemical that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Chemical Formula: C18H20ClN2O2
- Molecular Weight: 334.82 g/mol
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Receptor Binding: The compound is known to bind to certain receptors in the central nervous system, potentially influencing neurotransmitter activities.
- Enzyme Inhibition: It may act as an inhibitor for various enzymes, which can lead to altered metabolic pathways and biological responses.
Anticancer Activity
Recent studies have evaluated the anticancer properties of similar compounds within the same chemical class. For instance, derivatives with oxopyrrolidine scaffolds have shown promising results against various cancer cell lines.
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | TBD | |
| 5-nitrothiophene derivative | A549 | 64% | |
| Control (Cisplatin) | A549 | 50% |
Case Study: In a study comparing various derivatives, it was found that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against A549 cells, suggesting that structural modifications can significantly impact biological activity.
Antimicrobial Activity
The antimicrobial efficacy against multidrug-resistant strains has also been explored for related compounds:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 2-(4-(4-Chlorophenyl)-2-oxopyrrolidin-1-yl)acetamide | S. aureus (MRSA) | >64 µg/mL | |
| Control (Vancomycin) | S. aureus (MRSA) | <1 µg/mL |
While some derivatives have demonstrated significant antimicrobial properties, others, including those structurally similar to our compound, showed limited activity against Gram-positive pathogens.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In Vitro Studies: Various in vitro assays have indicated that modifications in the molecular structure can enhance anticancer activity while maintaining selectivity towards cancerous cells over non-cancerous cells.
- Quantitative Structure–Activity Relationship (QSAR): QSAR models have been developed to predict the biological activity based on structural features, providing insights into how modifications can lead to improved efficacy against targeted diseases .
- Therapeutic Potential: The compound’s potential therapeutic applications are being explored in neurological disorders due to its ability to modulate neurotransmitter systems and enzyme activities.
Q & A
Q. What are the key synthetic routes for 2-(2-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide?
The synthesis typically involves multi-step reactions, including:
- Condensation : Coupling the 2-chlorophenylacetamide moiety with the substituted aniline derivative.
- Cyclization : Formation of the 2-oxopyrrolidin-1-yl group under controlled conditions (e.g., 50–100°C in DMSO or ethanol) .
- Purification : Chromatography (silica gel) or recrystallization from ethyl acetate to isolate the product . Critical parameters include solvent choice (DMF, acetonitrile), temperature control, and catalyst use (e.g., Na₂CO₃ for acid scavenging) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.0–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and carbonyl signals (δ 165–175 ppm). For example, acetamide carbonyls appear near δ 168–170 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI/APCI(+) peaks for [M+H]⁺ and [M+Na]⁺) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Combine NMR with X-ray crystallography to resolve ambiguities in stereochemistry or tautomeric forms .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
- Isotopic Labeling : Track reaction intermediates (e.g., ¹³C-labeled precursors) to confirm reaction pathways .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for pyrrolidine ring formation .
- Catalyst Screening : Test bases like K₂CO₃ or DBU to improve cyclization kinetics .
- Reaction Monitoring : Use HPLC to track intermediate formation and adjust reaction times dynamically .
- Computational Reaction Design : ICReDD’s quantum chemical calculations predict optimal conditions (e.g., pH, temperature) to reduce trial-and-error .
Q. How does computational modeling aid in understanding the compound’s pharmacophore?
- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock. For example, the chlorophenyl group may occupy hydrophobic pockets .
- HOMO-LUMO Analysis : Predict electron-rich regions (HOMO) for nucleophilic attack or charge-transfer interactions .
- MESP Mapping : Identify electrostatic potential surfaces to optimize solubility and bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
- Assay Standardization : Validate protocols (e.g., MIC for antimicrobial activity) using positive controls (e.g., ciprofloxacin) .
- Metabolic Stability Testing : Use liver microsomes to assess if observed inactivity stems from rapid metabolism .
- Structural Analog Comparison : Compare activity profiles of derivatives (e.g., methoxy vs. ethoxy substitutions) to identify critical functional groups .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Solvent | Temperature | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Condensation | DMF | 80°C | Na₂CO₃ | 65–75 | |
| Cyclization | Ethanol | 60°C | None | 50–60 | |
| Purification | Ethyl acetate | RT | Silica gel TLC | 90–95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
